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Acetyl Pentapeptide-1

Cat. No.: B3026138
M. Wt: 721.8 g/mol
InChI Key: JGWAYIPLKPVOJZ-LENLALOCSA-N
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Description

Contextualization of Bioactive Peptides in Modern Scientific Inquiry

Bioactive peptides are organic substances formed from amino acids joined by peptide bonds. nih.gov They are considered "bioactive" due to their ability to exert a physiological effect in the body. nih.gov In their natural state, these peptides are typically inactive within the structure of parent proteins. nih.govresearchgate.netnih.gov They are activated through processes like enzymatic hydrolysis, which can occur naturally in the gastrointestinal tract or be induced artificially. nih.govnih.gov

Modern research extensively investigates bioactive peptides derived from various natural sources such as milk, eggs, and marine organisms, as well as those produced through chemical synthesis. nih.govnih.gov The exploration of these peptides has expanded into their potential applications in functional foods and dietary supplements. However, challenges such as bitterness, instability, and susceptibility to enzymatic degradation can hinder their broader application.

Overview of Acetyl Pentapeptide-1 as a Synthetic Pentapeptide

This compound is a synthetic peptide, meaning it is created in a laboratory setting. deascal.comglooshi.com It is composed of a chain of five amino acids. deascal.comglooshi.com The "acetyl" prefix indicates that an acetyl group has been added to the peptide's structure, a chemical modification known as acetylation. deascal.comglooshi.com This process is performed to enhance the stability and efficacy of the peptide. deascal.com

The development of this compound is a result of advancements in biotechnology and peptide synthesis. deascal.com The manufacturing process involves sophisticated techniques, often starting with solid-phase peptide synthesis, where amino acids are added sequentially to build the desired peptide chain. glooshi.com Following the synthesis of the pentapeptide, it undergoes acetylation to yield the final compound. deascal.com This modification is designed to improve its performance in various applications. deascal.com

Table 1: Properties of this compound

Property Description Source
Type Synthetic Pentapeptide deascal.commybiosource.commedchemexpress.commedchemexpress.comcusabio.com
Composition A chain of five amino acids deascal.comglooshi.com
Modification Acetylated (contains an acetyl group) deascal.comglooshi.com
Key Feature Designed to mimic natural signaling molecules alticobio.com
Manufacturing Produced through chemical synthesis, often solid-phase peptide synthesis followed by acetylation deascal.comglooshi.com

Research Significance and Academic Focus on this compound

The primary research focus on this compound revolves around its function as a biomimetic peptide, meaning it is designed to imitate natural biological molecules and their functions. alticobio.com Scientific investigations have explored its potential to stimulate cellular activity by mimicking the body's own signaling mechanisms. alticobio.com

A significant area of study has been its effects on skin proteins. Research indicates that this compound may influence the synthesis of collagen and elastin (B1584352), which are crucial components of the skin's extracellular matrix. alticobio.comulprospector.com This has led to its investigation for applications aimed at improving skin firmness. ulprospector.com

Furthermore, some research suggests that this compound may play a role in enhancing the skin's barrier function, particularly when used in combination with other oligopeptides. mybiosource.commedchemexpress.commedchemexpress.com Academic interest also extends to its potential to modulate pathways related to hair follicles. alticobio.com It has been studied for its ability to inhibit the effects of dihydrotestosterone (B1667394) (DHT) on hair follicles, a factor associated with hair thinning. alticobio.com The peptide is also noted for its antioxidant properties, offering protection against environmental stressors. alticobio.com

Table 2: Investigated Biological Activities of this compound

Investigated Activity Research Findings Source
Collagen and Elastin Synthesis May improve the synthesis of collagen and elastic proteins. alticobio.comulprospector.com
Skin Barrier Function Can enhance the skin's barrier function, especially in combination with other oligopeptides. mybiosource.commedchemexpress.commedchemexpress.com
Hair Follicle Modulation Studied for its potential to inhibit the effects of DHT on hair follicles. alticobio.com
Antioxidant Properties Offers protection against free radicals and environmental stressors. alticobio.com
Cellular Adhesion Research on acetylated hexapeptides suggests a potential role in modulating E-cadherin expression, which is key for cellular adhesion. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H51N9O10 B3026138 Acetyl Pentapeptide-1

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWAYIPLKPVOJZ-LENLALOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51N9O10
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Peptide Synthesis and Advanced Structural Characterization of Acetyl Pentapeptide 1

Methodologies for the Chemical Synthesis of Acetyl Pentapeptide-1

The chemical synthesis of this compound can be achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Each method offers distinct advantages and is chosen based on the desired scale of production and the specific sequence of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides by sequentially adding amino acids to a growing chain that is attached to an insoluble solid support or resin. bachem.com This technique simplifies the purification process as reagents and by-products can be easily washed away while the peptide remains anchored to the resin. bachem.com The process involves repeated cycles of deprotection of the N-terminal protecting group of the growing peptide chain, followed by the coupling of the next protected amino acid. bachem.com

For the synthesis of this compound, a typical SPPS protocol would involve the following key steps:

Resin Selection: A suitable resin, often a polystyrene-based resin crosslinked with divinylbenzene, is chosen as the solid support. bachem.com The choice of resin can be influenced by the desired C-terminal modification of the final peptide.

Amino Acid Attachment: The first amino acid of the pentapeptide sequence is attached to the resin.

Stepwise Elongation: Subsequent amino acids are added one by one in the desired sequence. Coupling reagents such as DIC/Oxyma are often employed to facilitate the formation of peptide bonds. google.com

N-Terminal Acetylation: After the full pentapeptide chain is assembled, the N-terminus is acetylated. This is a crucial step for producing this compound. lifetein.comresearchgate.net

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and any side-chain protecting groups are removed. researchgate.net

SPPS can be performed using different chemistries, with Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) being the most common N-terminal protecting groups. google.com Microwave-assisted SPPS has also emerged as a technique to enhance coupling efficiency and improve peptide yields. abclonal.co.krmdpi.com

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves the synthesis of peptides in a homogeneous reaction medium. google.comformulationbio.com Unlike SPPS, the growing peptide chain is soluble in the reaction solvent. bachem.com This method is often favored for large-scale production and for the synthesis of shorter peptides or peptide fragments. abclonal.co.krformulationbio.com

Key features of LPPS for this compound synthesis include:

Soluble Support: In some modern LPPS approaches, a soluble tag is used to facilitate purification after each coupling step. bachem.com

Coupling Reactions: Similar to SPPS, coupling reagents are used to form the peptide bonds between amino acids in solution. bachem.com Recent advancements have explored the use of agents like cyclic propylphosphonic anhydride (B1165640) (T3P®) to promote efficient peptide bond formation with minimal side reactions. nih.gov

Purification: Intermediates are typically purified after each step, which can be more labor-intensive than SPPS but can lead to higher purity of the final product. formulationbio.com

Scalability: LPPS is generally more amenable to scaling up for industrial production. bachem.com

A hybrid approach, combining both SPPS and LPPS, can also be utilized, where peptide fragments are synthesized using one method and then joined together using the other. google.com

Post-Synthetic Modifications and Structural Engineering of this compound Analogues

N-Terminal Acetylation and C-Terminal Modification Strategies

N-Terminal Acetylation: The acetylation of the N-terminus is a defining feature of this compound. This modification removes the positive charge from the N-terminal amine group, which can increase the peptide's stability against enzymatic degradation by exopeptidases. lifetein.comjpt.com It also makes the peptide more closely mimic the structure of native proteins, where N-terminal acetylation is a common modification. lifetein.comnih.gov

C-Terminal Modifications: The C-terminus of a peptide can also be modified to influence its properties. Common modifications include:

Amidation: Converting the C-terminal carboxylic acid to an amide neutralizes the negative charge. This can prevent enzymatic degradation, mimic the structure of native proteins, and in some cases, enhance biological activity. nih.gov

Esterification: The formation of C-terminal esters can increase the hydrophobicity and membrane permeability of the peptide. biosynth.com These esters can also act as prodrugs, as they are susceptible to cleavage by endogenous esterases. biosynth.comrsc.org

Other Modifications: Other C-terminal modifications, such as the introduction of an aldehyde group, can confer specific functionalities, like the inhibition of certain proteases. biosynth.com

Modification Purpose Effect on this compound Analogue
N-Terminal Acetylation Increase stability, mimic native proteins. lifetein.comRemoves positive charge, potentially enhances biological activity. lifetein.com
C-Terminal Amidation Neutralize charge, increase stability. Mimics native protein structure, may improve receptor binding. nih.gov
C-Terminal Esterification Increase hydrophobicity, prodrug potential. biosynth.comrsc.orgEnhances membrane permeability. biosynth.com

Cyclization and Conformational Constraint for Pentapeptide Design

Cyclization is a powerful strategy to impart conformational rigidity to a peptide, which can lead to increased stability, receptor selectivity, and biological activity. For a pentapeptide, various cyclization strategies can be employed:

Head-to-Tail Cyclization: An amide bond is formed between the N-terminus and the C-terminus of the peptide. sb-peptide.com

Sidechain-to-Sidechain Cyclization: A covalent bridge is formed between the side chains of two amino acids within the peptide sequence. nih.gov This is often referred to as "stapling." nih.gov

Head-to-Sidechain or Sidechain-to-Tail Cyclization: A bond is formed between a terminal end and an amino acid side chain. sb-peptide.com

Cyclic pentapeptides often adopt well-defined structures containing turns, which can be crucial for their interaction with biological targets. mit.edu The specific conformation is influenced by the amino acid sequence and the presence of D-amino acids or other non-canonical residues. scispace.com The use of coupling reagents derived from 1-hydroxy-7-azabenzotriazole (B21763) has been shown to be effective for the cyclization of all-L-pentapeptides with minimal side reactions. acs.org

Cyclization Strategy Description Potential Impact on Pentapeptide Design
Head-to-TailN-terminus linked to C-terminus. sb-peptide.comCreates a highly constrained cyclic structure. acs.org
Sidechain-to-SidechainLinkage between two amino acid side chains. nih.govStabilizes secondary structures like helices or turns. nih.gov
Head-to-Sidechain/Sidechain-to-TailTerminal end linked to a side chain. sb-peptide.comProvides conformational constraint with more flexibility than head-to-tail.

Incorporation of Non-Canonical Amino Acids for Functional Modulation

The introduction of non-canonical amino acids (ncAAs) into the peptide sequence offers a vast landscape for modulating the function and properties of this compound analogues. nih.gov This strategy can be used to:

Enhance Stability: ncAAs can be designed to be resistant to proteolytic degradation.

Improve Pharmacokinetics: Modifications can alter the peptide's absorption, distribution, metabolism, and excretion profile.

Introduce Novel Functionalities: ncAAs can carry unique chemical groups for specific interactions or for further chemical modification.

Methods for incorporating ncAAs include:

Chemical Synthesis: ncAAs can be readily incorporated during SPPS or LPPS. nih.gov

In Vivo Methods: Techniques like selective pressure incorporation (SPI) and genetic code expansion (GCE) allow for the ribosomal synthesis of peptides containing ncAAs. nih.gov

Cell-Free Protein Synthesis (CFPS): This in vitro method provides a flexible platform for incorporating a wide variety of ncAAs into peptides.

Advanced Analytical Techniques for this compound Elucidation

The comprehensive characterization of synthetic peptides such as this compound, a custom peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, is essential to confirm its identity, purity, and structural integrity. gtpeptide.com The synthesis of this peptide, which contains a mix of basic (Arg, Lys), acidic (Asp), hydrophobic (Val), and aromatic (Tyr) residues, presents unique challenges and necessitates rigorous analytical verification. imperial.ac.uk A suite of advanced analytical techniques is employed to elucidate its structure, from primary sequence to higher-order conformation.

Spectroscopic Analysis for Conformation and Interactions (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are indispensable for investigating the three-dimensional structure and conformational dynamics of peptides in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides atomic-level information on the structure and conformation of peptides in solution. nih.gov For this compound, 1D and 2D NMR experiments are used to assign the resonances of all protons and carbons in the molecule. acs.org

Structural Verification: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish through-bond connectivities within each amino acid residue, confirming their identity. NOESY (Nuclear Overhauser Effect Spectroscopy) identifies through-space proximities between protons, which is crucial for determining the peptide's 3D structure and the conformation of its backbone and side chains. rsc.org

Acetylation Site Confirmation: NMR is a direct method to confirm the N-terminal acetylation. The acetyl group (CH₃CO-) gives rise to a characteristic signal in the ¹H NMR spectrum, typically around 2.0 ppm. researchgate.net Furthermore, specific NMR techniques can detect the acetylation of lysine (B10760008) side chains, which results in unique chemical shifts for the acetyl moiety's methyl protons and carbons (e.g., ~1.87 ppm for ¹H, ~22.0 ppm for ¹³C), clearly distinguishing it from the unacetylated form. nih.gov

Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid and sensitive technique for examining the secondary structure of peptides in solution. nih.gov It measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules, particularly the peptide backbone. researchgate.net

The far-UV CD spectrum (typically 190–260 nm) of this compound would reveal the presence of ordered secondary structures like α-helices, β-sheets, β-turns, or a disordered (random coil) conformation. researchgate.net The relative intensity of the CD bands at specific wavelengths indicates the proportion of each structural element. researchgate.net For instance, α-helices typically show negative bands around 222 nm and 208 nm and a strong positive band around 195 nm. nih.gov By analyzing the CD spectrum as a function of temperature, the thermodynamic parameters of folding and unfolding can be determined, offering insights into the peptide's stability. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a powerful tool for analyzing a peptide's secondary structure, particularly in solid or solution states. nih.govnih.gov The technique probes the vibrational modes of the peptide backbone, with the amide I band (1600–1700 cm⁻¹) being the most sensitive to secondary structure. thermofisher.com This band arises primarily from the C=O stretching vibrations of the peptide bonds. thermofisher.com Deconvolution of the amide I band allows for the quantitative estimation of different structural components. researchgate.net

Table 1. Typical Amide I Band Frequencies for Peptide Secondary Structures
Secondary StructureFrequency Range (cm⁻¹)
α-Helix1650–1658
β-Sheet (antiparallel)1610–1640 and 1680-1700
β-Turn1660–1685
Random Coil / Unordered1640–1650

Data based on established correlations in FTIR spectroscopy of peptides. researchgate.netmedium.com

Mass Spectrometry-Based Characterization (e.g., MALDI-MS, ESI-MS/MS)

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptides, providing precise molecular weight data and sequence confirmation. annualreviews.org Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are standard for analyzing biomolecules like this compound because they generate intact molecular ions with minimal fragmentation. nih.govmdpi.com

Molecular Weight Verification: Both MALDI-TOF (Time-of-Flight) and ESI-MS are used to determine the molecular weight of the synthesized peptide. This confirms that the correct number of amino acids has been incorporated and that the N-terminus is acetylated. For this compound (C₃₂H₅₁N₉O₁₀), the theoretical monoisotopic mass is approximately 721.4 Da.

Sequence Confirmation with Tandem MS (MS/MS): In tandem mass spectrometry, the peptide's molecular ion is isolated and fragmented to produce a series of product ions. nih.gov The fragmentation typically occurs at the peptide bonds, generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide and unambiguous confirmation of its primary structure. nih.gov This is particularly valuable for distinguishing between isobaric residues like leucine (B10760876) and isoleucine when combined with other techniques. nih.gov

Table 2. Theoretical Fragment Ion Masses for this compound (Ac-R-K-D-V-Y)
Residueb-ion (m/z)y-ion (m/z)
1 (Ac-Arg)199.12721.38
2 (Lys)327.21565.29
3 (Asp)442.24437.20
4 (Val)541.31322.17
5 (Tyr)704.37223.10

Theoretical monoisotopic masses calculated for singly charged fragment ions.

High-Resolution Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Capillary Electrophoresis)

Chromatographic techniques are fundamental for the purification and purity assessment of synthetic peptides.

High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC) Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing and purifying synthetic peptides. lcms.cznih.gov Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Peptides are typically eluted with an increasing gradient of an organic solvent like acetonitrile. UPLC, which uses smaller particle sizes (<2 µm), offers significantly higher resolution, speed, and sensitivity compared to traditional HPLC, making it ideal for detecting closely related impurities. nih.gov For this compound, RP-HPLC/UPLC is used to:

Assess Purity: Determine the percentage purity of the final product by separating the target peptide from impurities such as deletion sequences, incompletely deprotected sequences, or by-products from synthesis. lcms.cz

Method Development: Optimize separation conditions (e.g., gradient slope, temperature, ion-pairing agent) for efficient purification. Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape. lcms.cz

Capillary Electrophoresis (CE) CE is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.gov For a charged peptide like this compound, which has two basic residues (Arg, Lys) and one acidic residue (Asp), its net charge is highly dependent on the pH of the buffer. tulane.edu CE is particularly effective for separating peptides that are difficult to resolve by HPLC. tulane.edu The technique offers advantages such as rapid analysis times and minimal sample consumption.

Molecular Mechanisms of Action of Acetyl Pentapeptide 1 at the Cellular Level

Receptor Binding and Ligand-Receptor Interactions of Acetyl Pentapeptide-1

The initiation of a cellular response to this compound, like other signaling molecules, is predicated on its binding to specific receptors on the cell surface. This interaction is the first step in a cascade of events that translates the external signal into a specific cellular action.

Identification of Specific Cellular Receptors

This compound is the acetylated form of a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) that corresponds to amino acid residues 32-36 of thymopoietin (B12651440). nih.govingentaconnect.com As a functional mimic of thymopoietin, its mechanism of action is closely linked to the receptors of this parent polypeptide hormone. patsnap.com Research has identified that thymopoietin binds with high affinity to the nicotinic acetylcholine (B1216132) receptor. nih.govnih.gov Specifically, it interacts with the acetylcholine binding region of the receptor. nih.gov It is therefore inferred that this compound likely interacts with these same receptors to initiate its biological effects. The binding of thymopoietin has been shown to inhibit cholinergic transmission at the neuromuscular junction. pnas.org

Quantitative Analysis of Binding Affinity and Specificity

Quantitative studies on the parent molecule, thymopoietin, have demonstrated a high binding affinity to the nicotinic acetylcholine receptor. A study utilizing radiolabeled thymopoietin and receptor-rich membrane preparations from Torpedo californica determined a high association constant (Ka).

LigandReceptorBinding Affinity (Ka)
ThymopoietinNicotinic Acetylcholine Receptor~2.5 x 10⁹ M⁻¹
Data sourced from a study on the binding of thymopoietin to the acetylcholine receptor. nih.govpnas.org

Modulation of Intracellular Signaling Pathways by this compound

Following receptor binding, this compound influences several key intracellular signaling pathways. These modulatory effects are central to its observed biological activities, particularly in the context of skin health.

Regulation of Inflammatory Signaling Cascades (e.g., Interleukin-8 Secretion Pathways)

A significant mechanism of action for this compound is its ability to suppress inflammatory signaling. It has been shown to downregulate the secretion of pro-inflammatory cytokines, with a particular effect on Interleukin-8 (IL-8). patsnap.com IL-8 is a chemokine produced by various cells, including keratinocytes, in response to inflammatory stimuli, and its overexpression is a biomarker of skin irritation. pnas.org By inhibiting the pathways that lead to IL-8 secretion, this compound helps to soothe sensitive skin and reduce inflammatory responses. patsnap.com

Impact on Extracellular Matrix Remodeling Pathways (e.g., Metalloproteinase Activity, particularly MMP-9)

This compound plays a role in maintaining the structural integrity of the extracellular matrix (ECM). Its anti-inflammatory effects are linked to a reduction in the release of matrix metalloproteinases (MMPs), particularly MMP-9. patsnap.com MMP-9 is an enzyme responsible for the degradation of type IV collagen, a crucial component of the basement membrane that anchors the epidermis to the dermis. patsnap.com By suppressing MMP-9, this compound helps to prevent the breakdown of the skin's structural proteins. patsnap.com Furthermore, it has been reported to promote the synthesis of collagen and elastin (B1584352), further contributing to the maintenance and repair of the ECM. medchemexpress.comalibaba.comukchemicalsuppliers.co.ukmedchemexpress.com

EnzymeEffect of this compoundImplication for Extracellular Matrix
MMP-9Decreased releasePreservation of Type IV Collagen
This table summarizes the reported effects of this compound on MMP-9.

Influence on Cellular Homeostasis Mechanisms (e.g., FOXO3a-mediated pathways, AdipoR1/AMPK activation as observed with related pentapeptides)

The current scientific literature available through the conducted searches does not provide direct evidence linking this compound to the modulation of FOXO3a-mediated pathways or the activation of AdipoR1/AMPK. While these pathways are critical in cellular homeostasis, stress resistance, and energy metabolism, and are influenced by other peptides, a specific connection to this compound has not been established in the reviewed sources.

Biochemical Targets and Protein-Peptide Interactions of this compound

This compound, a synthetic peptide often identified by the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH, operates at the cellular level by interacting with specific biochemical targets to modulate physiological processes. inci.guidenih.gov This peptide is a derivative of thymopentin, a hormone of the thymus gland known for its immunomodulatory effects. inci.guidenih.gov The acetylation of the pentapeptide enhances its stability and facilitates its absorption. genecards.org Its mechanisms of action are primarily associated with the regulation of enzymes involved in extracellular matrix (ECM) degradation and direct or indirect interaction with key structural proteins of the skin.

Direct Enzymatic Inhibition or Activation

The primary enzymatic influence of this compound reported in scientific literature is not a direct activation or inhibition of a specific enzyme's active site. Instead, it functions through an indirect modulatory pathway that affects enzymatic activity, particularly concerning matrix metalloproteinases (MMPs).

Research indicates that Acetyl sh-Pentapeptide-1, the former designation for this compound, can lessen the release of MMPs. inci.guide This effect is achieved by suppressing inflammatory signaling molecules, known as interleukins, specifically Interleukin-8 (IL-8). inci.guide By reducing IL-8 levels, the peptide consequently decreases the release of MMP-9. inci.guide MMP-9 is a significant enzyme responsible for the degradation of Type IV collagen, a critical component of the basement membrane that anchors the epidermis to the dermis. inci.guide This indirect inhibition of MMP activity helps to prevent the breakdown of the extracellular matrix, thereby preserving the skin's structural integrity. inci.guide

Enzymatic TargetMechanism of ActionObserved EffectReference
Matrix Metalloproteinase-9 (MMP-9)Indirect inhibition via suppression of Interleukin-8 (IL-8) release.Lessens the degradation of Type IV collagen and other extracellular matrix components. inci.guide

Interactions with Structural Proteins and Their Assemblies (e.g., Collagen, Elastin, Fibulin)

This compound is widely reported to interact with and influence the homeostasis of key structural proteins within the dermal matrix, namely collagen and elastin. These interactions are fundamental to its role in maintaining skin structure and firmness.

The primary mechanism attributed to this compound is the stimulation of collagen and elastin protein synthesis. ulprospector.comcosmacon.degenscript.com By promoting the activity of dermal fibroblasts, the peptide helps to increase the production of these essential structural proteins. rxweb-prd.com This action contributes to improving skin thickness and firmness. cosmacon.de

Structural ProteinNature of InteractionObserved EffectReference
Collagen (specifically Type IV)Stimulation of synthesis and protection from degradation.Improves synthesis and prevents breakdown by indirectly inhibiting MMP-9. inci.guideulprospector.comcosmacon.degenscript.com
ElastinStimulation of synthesis and protection from degradation.Improves synthesis and helps preserve existing elastin fibers. inci.guideulprospector.comgenscript.com

Transcriptional and Post Transcriptional Regulation by Acetyl Pentapeptide 1

Gene Expression Profiling in Response to Acetyl Pentapeptide-1 Exposure

Gene expression profiling is a method used to assess which genes are active in a cell at a given time by measuring messenger RNA (mRNA) levels. medchemexpress.com This analysis can reveal how a substance, such as this compound, influences cellular functions. Despite its use in commercial products, detailed, peer-reviewed scientific studies on the comprehensive gene expression profiling in response to this compound are not publicly available. The following subsections address the specific gene categories outlined in the query.

The immune system's response to stimuli involves a complex cascade of gene regulation, including the expression of cytokines and chemokines. alticobio.com One commercially available source states that a formulation containing this compound, in combination with other peptides, was found to decrease the secretion of Interleukin-8 (IL-8), a pro-inflammatory chemokine, in human keratinocytes. caymanchem.com However, specific data from gene expression studies detailing the regulation of a broader range of immune response genes following exposure solely to this compound are not available in published scientific literature.

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its primary components include collagen and elastin (B1584352), with proteoglycans like lumican and syndecan also playing crucial roles. cosmacon.de Several cosmetic ingredient suppliers claim that this compound stimulates the synthesis of collagen and elastin proteins. polypeptideapi.comulprospector.com These claims suggest that the peptide may upregulate the genes responsible for producing these essential structural proteins, thereby improving skin firmness and elasticity. polypeptideapi.com

However, specific and detailed research findings from gene expression profiling that independently verify these claims are lacking in the public domain. There is no available scientific data to create a detailed table on the modulation of specific genes for different collagen types, elastin, lumican, or syndecan in response to this compound exposure.

Table 1: Research Findings on the Modulation of Extracellular Matrix Component Genes by this compound

GeneRegulationResearch Findings
CollagenNot SpecifiedClaims from commercial suppliers suggest stimulation of synthesis. polypeptideapi.comulprospector.com
ElastinNot SpecifiedClaims from commercial suppliers suggest stimulation of synthesis. polypeptideapi.comulprospector.com
LumicanNo Data AvailableNo scientific data is available on the regulation of the lumican gene.
SyndecanNo Data AvailableNo scientific data is available on the regulation of the syndecan gene.

Cellular adhesion and skin barrier function are maintained by a variety of proteins encoded by specific genes. E-cadherin, encoded by the CDH1 gene, is vital for cell-to-cell adhesion. medchemexpress.com Aquaporin 3 is involved in water transport, filaggrin is crucial for the formation of the skin barrier, and Keratin 10 is a key structural protein in the epidermis.

Some commercial sources claim that this compound can enhance the skin's barrier function. medchemexpress.commedchemexpress.com This suggests a potential influence on genes like CDH1, Aquaporin 3, Filaggrin, and KRT10. However, there are no specific scientific studies available that have profiled the expression of these particular genes in response to this compound.

Table 2: Research Findings on the Effects of this compound on Cellular Adhesion and Barrier Function Genes

GeneFunctionEffect of this compound
CDH-1Encodes E-cadherin, crucial for cell adhesion. medchemexpress.comNo Data Available
Aquaporin 3Facilitates water and glycerol (B35011) transport across cell membranes.No Data Available
FilaggrinA protein essential for skin barrier function.No Data Available
Keratin 10A protein that forms the cytoskeleton of epithelial cells.No Data Available

Cellular and Ex Vivo Model Studies of Acetyl Pentapeptide 1 Activity

Utilization of Defined Cell Lines for Mechanistic Studies

Mechanistic studies of peptides like Acetyl Pentapeptide-1 rely on defined cell lines to ensure reproducibility and to isolate specific cellular responses. Keratinocytes, fibroblasts, and other specialized cells are standard models for investigating the effects of cosmetic and dermatological compounds.

Keratinocytes are the primary cells of the epidermis and are crucial for forming the skin barrier. Studies on these cells can reveal a peptide's potential to soothe skin and support barrier function.

Published information suggests that this compound can modulate inflammatory pathways in keratinocytes. Specifically, it is reported to suppress the secretion of Interleukin-8 (IL-8), a pro-inflammatory cytokine. inci.guide One study noted that this compound, when used in a formulation with Acetyl Hexapeptide-36 and Acetyl Hexapeptide-38, decreased IL-8 secretion in human keratinocytes. caymanchem.com This action can help lessen the irritation response and prevent the subsequent breakdown of matrix proteins. inci.guide

While specific data on this compound's effect on HaCaT cells (an immortalized human keratinocyte line) is not available in the reviewed literature, these cells are a common model for such investigations. For context, studies on other peptides using HaCaT cells have evaluated effects on cell adhesion, proliferation, and the expression of cell migration proteins. nih.gov

Table 1: Reported Activity of this compound in Human Keratinocytes

Cellular ModelObserved EffectAssociated Protein/MoleculeReference
Human KeratinocytesDecreased secretion of pro-inflammatory cytokineInterleukin-8 (IL-8) caymanchem.cominci.guide

Fibroblasts are responsible for synthesizing components of the extracellular matrix (ECM), such as collagen and elastin (B1584352), which provide skin with its structure and firmness. Cosmetic peptides are often evaluated for their ability to stimulate fibroblast activity.

This compound is described as a signaling peptide that mimics natural processes to stimulate collagen synthesis. ulprospector.com It is also purported to prevent the degradation of structural proteins by reducing the release of matrix metalloproteinases (MMPs), particularly MMP-9, an enzyme that degrades Type IV collagen, a key component of the basement membrane. inci.guide

Direct experimental data from fibroblast culture studies specifically for this compound is limited in publicly available research. However, the field extensively uses such models to test other signal peptides. For instance, Palmitoyl Pentapeptide-4 has been shown to stimulate the synthesis of collagen and hyaluronic acid in fibroblast cultures. mdpi.com These studies typically measure changes in the gene and protein expression of ECM components.

Table 2: Claimed Effects of this compound on Extracellular Matrix Components

Target ProcessMechanismAffected ProteinsReference
ECM SynthesisMimics skin matrix protein signalingCollagen ulprospector.com
ECM PreservationLessens metalloproteinase (MMP) releaseMMP-9, Collagen, Elastin inci.guide

Hepatocyte Cell Lines: While there is no specific research linking this compound to hepatocyte cell lines (e.g., HepG2), these cells can be relevant for peptide studies, particularly for understanding metabolic pathways or effects on adhesion molecules. For example, research on Acetyl Hexapeptide-1 used the HepG2 human hepatocyte line to demonstrate an increase in the expression of the CDH-1 gene, which encodes the cell adhesion protein E-cadherin. mdpi.com

Dermal Papilla Cells: Dermal papilla (DP) cells are specialized fibroblasts located at the base of the hair follicle that play a critical role in regulating hair growth. While no studies were found that specifically test this compound on DP cells, these cells are a key model for testing compounds intended to influence the hair cycle. Research on other pentapeptides, such as the one designated P5 (sequence: GLYYF), has shown that treatment of human DP cells can increase the expression of various hair growth factors. embopress.orgnih.govresearchgate.net

Table 3: Example of Pentapeptide (P5) Activity in Human Dermal Papilla (DP) Cells

PeptideCellular ModelEffect on Gene/Protein ExpressionReference
Pentapeptide P5 (GLYYF)Human DP CellsIncreased expression of hair growth factors (IGF-1, VEGF, HGF, PDGFA, FGF7) nih.govresearchgate.net

Note: This table is illustrative of the types of studies conducted on pentapeptides in dermal papilla cells; the data does not pertain to this compound.

Fibroblast Culture Models for Extracellular Matrix Synthesis and Degradation Analysis

Analysis of Cellular Processes and Phenotypes Mediated by this compound

In vitro studies aim to connect a peptide's molecular interactions with observable changes in cell behavior, such as adhesion, migration, proliferation, and differentiation.

Cellular adhesion is fundamental to tissue structure and integrity. patentsview.org Peptides can influence this process by modulating the expression or activity of adhesion molecules. While no direct studies on this compound's effect on cell adhesion and migration were identified, other peptides have been shown to strengthen cellular cohesion by stimulating the synthesis of proteins like laminin (B1169045) and integrins. cosmacon.de For example, studies on a collagen-derived peptide demonstrated enhanced adhesion of HaCaT keratinocytes and NIH3T3 fibroblasts, a process involving focal adhesion kinases (FAKs). nih.gov Similarly, Acetyl Hexapeptide-1 was found to upregulate E-cadherin, a key protein for cell-cell adhesion in epithelial cells. mdpi.com These examples highlight the methodologies that could be applied to investigate this compound.

The ability of a peptide to influence cell proliferation (cell division) and differentiation (specialization) is key to its potential regenerative effects. There is a lack of specific data regarding the influence of this compound on these processes. However, literature on other bioactive peptides indicates that they can promote the proliferation and differentiation of epidermal cells. genscript.com In research on other biomimetic peptides, the protein Ki-67, a marker for cell proliferation, was used to demonstrate an increase in the proliferative activity of fibroblasts. nih.gov Such assays would be necessary to determine if this compound has similar effects.

Investigation of Wound Healing Mechanisms (e.g., In Vitro Scratch Assays)

The investigation into the wound healing potential of this compound often involves in vitro models that simulate the process of skin repair. A key method utilized for this purpose is the scratch assay, which assesses the ability of a substance to promote cell migration and proliferation, crucial steps in wound closure. In this assay, a "scratch" or gap is created in a confluent monolayer of skin cells, such as keratinocytes or fibroblasts. The rate at which the cells migrate to close this gap is then monitored over time in the presence and absence of the test compound.

While specific, publicly available quantitative data from in vitro scratch assays exclusively focusing on this compound is limited in the reviewed scientific literature, the functional claims associated with this peptide suggest a potential role in accelerating wound closure. It is proposed that this compound may stimulate the migration and proliferation of skin cells, which are fundamental processes for repairing damaged tissue. genscript.com The mechanism is thought to involve the mimicry of natural peptide signals that initiate cellular repair processes. genscript.com

The expected outcome of such an assay would be a faster rate of gap closure in cell cultures treated with this compound compared to untreated control cultures. This would be quantified by measuring the width of the scratch at different time points and calculating the percentage of wound closure.

Table 1: Illustrative Data Representation for an In Vitro Scratch Assay

This table is a hypothetical representation of how data from a scratch assay with this compound might be presented. The values are for illustrative purposes only, as specific study data was not available.

Treatment GroupInitial Scratch Width (µm)Scratch Width at 24h (µm)% Wound Closure
Control (Vehicle)50035030%
This compound (X µM)50020060%

Ex Vivo Tissue Models for Complex Biological Interactions

To bridge the gap between single-cell-layer in vitro studies and complex in vivo human studies, ex vivo tissue models are employed. These models typically use human skin explants maintained in a laboratory setting, which preserves the three-dimensional architecture and cellular diversity of the skin, including the epidermis, dermis, and the extracellular matrix. This allows for the study of a compound's effects in a more physiologically relevant context.

For this compound, ex vivo studies would be instrumental in validating its purported effects on skin structure and repair. While detailed findings from ex vivo tissue models specifically for this compound are not extensively documented in publicly accessible research, the general functions attributed to this peptide, such as stimulating collagen and elastin synthesis, can be assessed using these models. ulprospector.com

In a typical ex vivo study, skin explants would be treated topically with a formulation containing this compound. After a set incubation period, the tissue would be analyzed using various techniques:

Histology: To observe changes in the skin's structure, such as epidermal thickness and dermal density.

Immunohistochemistry: To detect and quantify the expression of specific proteins like collagen, elastin, and other markers of skin health and repair.

Gene Expression Analysis: To measure the upregulation or downregulation of genes involved in skin regeneration and inflammation.

These analyses would provide a comprehensive picture of how this compound interacts with the complex biological environment of the skin and substantiates its role in maintaining skin integrity and promoting repair mechanisms.

Structure Activity Relationship Sar and Peptide Mimetic Research for Acetyl Pentapeptide 1

Correlating Acetyl Pentapeptide-1 Structure with Biological Function

The biological function of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by its amino acid sequence and chemical modifications. For this compound, both the specific sequence of its amino acids and its N-terminal acetylation are critical determinants of its activity. The peptide mimics the action of Royalactin, which has been shown to activate signaling pathways like the epidermal growth factor receptor (EGFR) pathway, leading to effects such as enhanced tissue regeneration. researchgate.net

While specific SAR studies detailing the individual contribution of each amino acid in this compound (Ac-Asn-Gln-Glu-Gln-His-NH2) are not extensively available in public literature, general principles of peptide-receptor interactions provide a framework for understanding their roles. The specific arrangement of charged, polar, and hydrophobic side chains determines the peptide's ability to bind to its target. mdpi.com

The design of peptide mimetics relies on identifying these "hot spot" amino acids that are directly involved in the intermolecular interaction with a target protein. frontiersin.org The process often involves:

Pharmacophore Identification : Determining the essential functional groups (the pharmacophore) and their spatial arrangement required for biological activity. For this compound, this would involve the side chains of asparagine, glutamine, glutamic acid, and histidine.

Alanine (B10760859) Scanning : A common experimental technique where individual amino acid residues are systematically replaced with alanine to gauge their contribution to binding affinity and efficacy. A significant loss of activity upon replacement indicates a critical residue.

Sequence Modification : In the broader field of peptide research, substituting specific amino acids can drastically alter function. For example, in studies of malformin, a cyclic pentapeptide, replacing a branched-chain amino acid with lysine (B10760008) resulted in a loss of activity, highlighting the importance of bulky hydrophobic side chains for its specific function. nih.gov Similarly, the potency of peptides targeting integrin receptors can be modulated by the specific configuration of amino acids within the chain. acs.org

The selection of the pentapeptide sequence in this compound is based on it being the active part of the natural Royalactin protein. inci.guide This suggests that these five amino acids form a crucial binding motif recognized by a mammalian receptor, which researchers have identified as being structurally similar to Royalactin's target. stanford.edusci.news

Table 1: Postulated Roles of Amino Acid Residues in this compound

Residue PositionAmino AcidSide Chain PropertyPostulated Role in Activity
1Asparagine (Asn)Polar, unchargedPotential hydrogen bonding with the receptor.
2Glutamine (Gln)Polar, unchargedPotential hydrogen bonding; contributes to solubility.
3Glutamic Acid (Glu)Acidic, negatively chargedKey ionic interactions with positively charged residues on the receptor.
4Glutamine (Gln)Polar, unchargedPotential hydrogen bonding; contributes to solubility.
5Histidine (His)Basic, positively charged (at physiological pH)Potential ionic interactions and hydrogen bonding; can act as a proton donor/acceptor.

The addition of an acetyl group (CH₃CO-) to the N-terminus of the pentapeptide is a critical chemical modification that significantly enhances its therapeutic potential. deascal.com

Key impacts of N-terminal acetylation include:

Increased Proteolytic Stability : Unmodified peptides are often rapidly degraded in biological systems by exopeptidases, such as aminopeptidases, which cleave amino acids from the N-terminus. nih.gov Acetylation blocks this terminal amino group, rendering the peptide resistant to this enzymatic degradation and thereby increasing its half-life and duration of action. nih.govcreative-proteomics.comunivie.ac.at Studies on other peptides, like enkephalins and a designed antimicrobial peptide (L163), have experimentally confirmed that N-terminal acetylation imparts a significant enhancement in proteolytic stability. nih.govresearchgate.net

Identification of Key Amino Acid Residues for Potency and Selectivity

Development and Characterization of this compound Analogues and Mimetics

The development of analogues and mimetics of bioactive peptides is a common strategy to improve upon the properties of the parent molecule. nih.gov This involves creating new molecules that retain the key functional elements for activity but have enhanced stability, potency, or specificity. biosyn.com

The rational design of peptide analogues and mimetics is guided by established principles aimed at optimizing the molecule's drug-like properties. frontiersin.orgrsc.org

Key design strategies applicable to analogues of this compound would include:

Conformational Constraint : Introducing cyclic structures or specific non-natural amino acids can lock the peptide into its bioactive conformation. mdpi.com This pre-organization reduces the entropic penalty of binding to the receptor, often leading to higher affinity and specificity. nih.gov

Backbone Modification : Replacing standard peptide bonds with more stable isosteres or introducing N-methylation can further increase resistance to proteases. nih.gov

Side-Chain Modification : Altering the side chains of non-critical amino acids can fine-tune properties like solubility or hydrophobicity without disrupting the core binding interaction. frontiersin.org

Incorporation of D-Amino Acids : Replacing naturally occurring L-amino acids with their D-stereoisomers can make peptides less recognizable to proteases, significantly increasing their stability. frontiersin.orgnih.gov

Lipidation : Attaching a fatty acid chain to the peptide, a strategy used in some long-acting GLP-1 analogues like liraglutide, can promote binding to serum proteins like albumin, drastically extending the peptide's circulatory half-life. glucagon.com

The overarching goal is to maintain the essential pharmacophore of the original peptide while improving its pharmacokinetic profile. biosyn.com

When new analogues are developed, they must be rigorously compared to the parent compound to determine if the design goals have been met. Such comparative analyses are common in drug development, for instance, with different generations of GLP-1 receptor agonists used in diabetes treatment. glucagon.comnih.govresearchgate.net

A comparative analysis for an this compound analogue would involve:

In Vitro Efficacy : Testing the analogue alongside the original peptide in cell-based assays. For this compound, this would include assays measuring keratinocyte proliferation, stimulation of extracellular matrix protein production, or activation of proteasomes, all of which are reported functions. mibellebiochemistry.cominci.guide The concentration at which each peptide produces a half-maximal response (EC50) is a key metric for comparing potency.

Receptor Binding Affinity : Using techniques like surface plasmon resonance (SPR) or radioligand binding assays to measure how tightly the analogue binds to the target receptor compared to this compound. A lower dissociation constant (Kd) indicates higher affinity.

Mechanism of Action : Investigating whether the analogue activates the same downstream signaling pathways (e.g., the EGFR pathway) as the parent peptide. This confirms that the modification has not resulted in an altered or off-target mechanism. nih.gov

Stability and Pharmacokinetics : Comparing the stability of the analogue and the parent peptide in human plasma or in the presence of specific proteases. researchgate.net

For example, a hypothetical analogue, "Cyclo-Acetyl Pentapeptide-1," could be compared to the linear parent peptide. The expected outcome, based on established principles, is summarized in the table below.

Table 2: Hypothetical Comparative Analysis of this compound vs. a Cyclized Analogue

ParameterThis compound (Linear)"Cyclo-Acetyl Pentapeptide-1" (Analogue)Rationale for Difference
Receptor Binding Affinity (Kd) ModeratePotentially HigherConformational constraint reduces the energy required for binding. nih.gov
Efficacy (EC50 in cell assay) BaselinePotentially Lower (more potent)Higher affinity often translates to higher potency at the cellular level.
Proteolytic Stability (Half-life) Moderate (enhanced by acetylation)HighCyclization and backbone modification prevent degradation by both exo- and endopeptidases. nih.gov
Mechanism of Action EGFR Pathway ActivationEGFR Pathway ActivationThe analogue is designed to target the same receptor and elicit the same biological response.

Such comparative studies are essential to validate the success of peptide mimetic design and to select lead candidates for further development. tandfonline.com

Future Directions and Emerging Research Avenues for Acetyl Pentapeptide 1

Integration of Multi-Omics Approaches in Peptide Research

The future of Acetyl Pentapeptide-1 research lies in the integration of multi-omics technologies to gain a holistic understanding of its biological effects. creative-proteomics.comthermofisher.com This approach involves the simultaneous analysis of various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive map of the peptide's interactions within a biological system. creative-proteomics.comthermofisher.com By combining these data-rich methodologies, researchers can move beyond a single-target-single-effect model to a systems-level understanding of how this compound influences cellular processes. creative-proteomics.com

Multi-omics can reveal the downstream effects of this compound on gene expression (transcriptomics), protein abundance and modifications (proteomics), and metabolic shifts (metabolomics). thermofisher.comnih.gov For instance, a multi-omics study could identify not only the primary protein target of this compound but also the cascade of signaling pathways and metabolic changes that are subsequently activated or inhibited. frontlinegenomics.com This comprehensive view is crucial for understanding the full spectrum of the peptide's activity and for identifying potential new applications.

Table 1: Multi-Omics Approaches in Peptide Research

Omics Level Focus of Analysis Potential Insights for this compound
Genomics Analysis of DNA sequences and variations. Identification of genetic predispositions that may influence the response to this compound.
Transcriptomics Study of RNA transcripts to understand gene expression patterns. thermofisher.com Revealing which genes are up- or down-regulated in response to this compound, providing clues about its mechanism of action. thermofisher.commdpi.com
Proteomics Large-scale study of proteins, including their expression, modifications, and interactions. thermofisher.com Identifying direct binding partners of this compound and downstream changes in the proteome. thermofisher.comfrontlinegenomics.com

| Metabolomics | Comprehensive analysis of small molecule metabolites. thermofisher.com | Understanding the metabolic pathways affected by this compound. thermofisher.com |

Advanced Computational and Predictive Modeling for Peptide Design and Target Identification

The use of advanced computational tools is set to revolutionize the way peptides like this compound are studied and developed. oup.com In silico techniques, including molecular docking and machine learning, are becoming indispensable for predicting the interactions of peptides with their biological targets and for designing new peptides with enhanced properties. biophysics.orgnih.gov These computational methods offer a highly efficient way to screen vast numbers of potential peptide sequences and modifications in the early stages of research, significantly speeding up the discovery process. in-cosmetics.comisdiscovery.eu

Molecular docking simulations can predict the binding affinity and orientation of this compound with various proteins, helping to identify its primary targets. nih.gov Furthermore, machine learning algorithms can be trained on existing data to predict the biological activity of novel peptide sequences, guiding the design of more potent and specific derivatives of this compound. oup.comacs.org This computational approach not only accelerates research but also provides a strong scientific basis for the proposed mechanisms of action of new cosmetic and therapeutic actives. in-cosmetics.com

Table 2: Computational and Predictive Modeling in Peptide Research

Computational Technique Application in this compound Research Expected Outcome
Molecular Docking Simulating the interaction between this compound and potential protein targets. nih.gov Identification of the most likely binding sites and interaction partners of the peptide.
Machine Learning Developing predictive models based on existing peptide data to forecast the activity of new sequences. oup.comnih.gov Rational design of novel peptides with improved efficacy and specificity. oup.com
Quantitative Structure-Activity Relationship (QSAR) Correlating the chemical structure of peptides with their biological activity. acs.org Understanding the key structural features of this compound that are responsible for its effects.

| Molecular Dynamics Simulations | Simulating the dynamic behavior of this compound and its complexes with target proteins over time. | Insights into the stability and conformational changes of the peptide-protein interactions. |

Exploration of Novel Biochemical Pathways and Interacting Partners Mediated by this compound

Future research will delve deeper into the intricate network of biochemical pathways influenced by this compound. While some of its effects are known, a complete picture of its interacting partners and the downstream signaling cascades it modulates is still emerging. Identifying these novel pathways is key to uncovering the full therapeutic and cosmetic potential of this peptide.

Recent studies on other peptides have shown that they can influence a wide range of cellular processes, from inflammation and immune responses to cell growth and differentiation. nih.govmdpi.com For example, some peptides have been found to interact with G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. biophysics.org Investigating whether this compound acts on such receptors or other signaling molecules could open up entirely new avenues for its application.

Techniques such as yeast two-hybrid screening and affinity purification coupled with mass spectrometry are powerful tools for identifying direct protein-protein interactions. nih.gov By using this compound as a "bait" to pull down its binding partners from cell extracts, researchers can identify previously unknown interacting proteins. researchgate.net Subsequent validation of these interactions and elucidation of the downstream signaling events will provide a more detailed understanding of how this compound exerts its effects at the molecular level.

Table 3: Potential Novel Biochemical Pathways for this compound

Potential Pathway Rationale for Investigation Potential Implications
G Protein-Coupled Receptor (GPCR) Signaling Many peptides act as ligands for GPCRs, which are major drug targets. biophysics.org Discovery of novel therapeutic applications for this compound in areas where GPCRs are involved.
Inflammatory Pathways (e.g., NF-κB, MAPK) Some peptides have demonstrated anti-inflammatory properties by modulating these key signaling pathways. mdpi.com Potential use of this compound in managing inflammatory skin conditions.
Cellular Adhesion and Extracellular Matrix (ECM) Remodeling Peptides can influence the expression of proteins involved in cell-cell and cell-matrix interactions. mdpi.comcosmacon.de Further understanding of its role in skin barrier function and wound healing. medchemexpress.com

| Melanogenesis Regulation | Certain peptides have been shown to affect melanin (B1238610) production. ijdvl.com | Exploration of this compound for applications related to skin pigmentation. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.